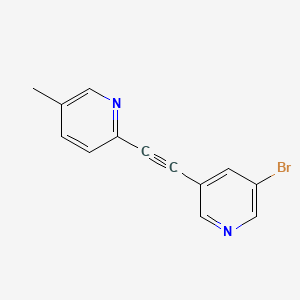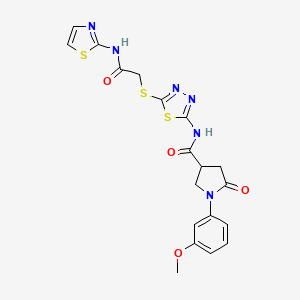![molecular formula C21H29N3O4 B3291465 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide CAS No. 872848-59-4](/img/structure/B3291465.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide
Descripción general
Descripción
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DEAEIOA, and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DEAEIOA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. DEAEIOA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific enzymes and proteins. It also inhibits the activity of certain enzymes that are involved in the synthesis of DNA and RNA, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
DEAEIOA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to modulate the expression of various genes that are involved in cancer progression and metastasis. In addition, DEAEIOA has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DEAEIOA is its potent anticancer activity and its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, DEAEIOA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, its complex synthesis process and high cost can make it challenging to produce in large quantities for research purposes.
Direcciones Futuras
There are several future directions for research on DEAEIOA. One area of interest is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as an anti-inflammatory agent and its effects on the immune system. Furthermore, researchers are exploring the use of DEAEIOA in combination with other anticancer drugs to enhance its efficacy and reduce side effects. Overall, DEAEIOA has the potential to be a valuable tool in the fight against cancer and other diseases, and further research is needed to fully understand its mechanisms of action and therapeutic potential.
Aplicaciones Científicas De Investigación
DEAEIOA has been extensively studied in the field of medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. DEAEIOA has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-4-23(5-2)19(25)15-24-14-17(16-10-7-8-11-18(16)24)20(26)21(27)22-12-9-13-28-6-3/h7-8,10-11,14H,4-6,9,12-13,15H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLBDBIOODFSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3291382.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3291405.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B3291413.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3291415.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B3291435.png)



![N-(3,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3291475.png)
![1-(4-Ethylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B3291484.png)